N-(cyclobutylmethyl)cyclobutanamine
Description
N-(Cyclobutylmethyl)cyclobutanamine is a bicyclic amine characterized by a cyclobutane ring directly bonded to a secondary amine, which is further substituted with a cyclobutylmethyl group. This structure confers unique steric and electronic properties, making it a candidate for pharmaceutical and chemical research.
Properties
CAS No. |
1250822-42-4 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
N-(cyclobutylmethyl)cyclobutanamine |
InChI |
InChI=1S/C9H17N/c1-3-8(4-1)7-10-9-5-2-6-9/h8-10H,1-7H2 |
InChI Key |
UETUWTLVYMTXRC-UHFFFAOYSA-N |
SMILES |
C1CC(C1)CNC2CCC2 |
Canonical SMILES |
C1CC(C1)CNC2CCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Steric Bulk: The cyclobutylmethyl group in the target compound introduces greater steric hindrance compared to smaller substituents like methyl (N-Methylcyclobutanamine) or benzyl (9k). This could influence receptor binding in pharmacological contexts .
Synthetic Accessibility :
- Yields vary significantly. For example, 9o was synthesized in 85% yield via straightforward alkylation, while other analogs (e.g., 9q–9t) showed lower yields (33–38%), possibly due to steric challenges or purification issues .
Spectroscopic Signatures :
- ¹H NMR shifts for pyrrole-containing 9o (δ 9.41 ppm) contrast sharply with aliphatic analogs (e.g., δ 3.58–3.50 ppm for cyclobutanamine protons), highlighting substituent-driven electronic environments .
Pharmacological and Chemical Stability Considerations
- Toxicity: 1-(Aminomethyl)cyclobutanamine (C₅H₁₂N₂) requires careful handling due to acute toxicity risks, including skin/eye irritation . Similar precautions may apply to the target compound.
- Stability : Cyclobutanamine derivatives are generally stable under recommended storage conditions but may decompose under incompatible conditions (e.g., strong acids) .
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